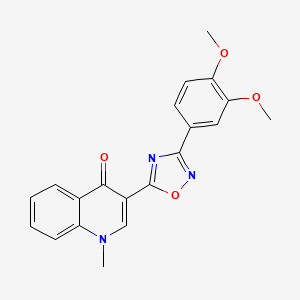

3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one is a complex organic compound that features a quinoline core substituted with a 1,2,4-oxadiazole ring and a 3,4-dimethoxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one typically involves multiple steps:

Formation of the 3,4-dimethoxyphenyl intermediate: This step involves the preparation of 3,4-dimethoxyphenyl acetonitrile, which can be synthesized from 3,4-dimethoxybenzyl chloride and sodium cyanide.

Construction of the 1,2,4-oxadiazole ring: The intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide, which is subsequently cyclized with a carboxylic acid derivative to form the 1,2,4-oxadiazole ring.

Quinoline core synthesis: The final step involves the formation of the quinoline core, which can be achieved through a Friedländer synthesis using an appropriate aldehyde and ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the quinoline and phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antioxidant Activity

Research has indicated that derivatives of quinolinones exhibit significant antioxidant properties. Studies have shown that compounds similar to 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one can inhibit oxidation processes in lubricating greases. The antioxidant efficiency is closely linked to the structural features of these compounds, suggesting that modifications can enhance their activity .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In particular, it has been evaluated alongside other synthesized compounds for their effectiveness in inhibiting cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. The presence of specific substituents on the quinoline structure can influence the potency of these compounds as anti-inflammatory agents .

Antimicrobial Properties

There is emerging evidence that oxadiazole-containing compounds exhibit antimicrobial activity. The structural characteristics of this compound may contribute to its ability to disrupt microbial cell membranes or interfere with metabolic pathways in bacteria and fungi .

Materials Science Applications

Corrosion Inhibition

Quinoline derivatives have been explored as corrosion inhibitors due to their ability to form protective films on metal surfaces. The incorporation of oxadiazole groups enhances the binding affinity of these compounds to metal substrates, thereby improving corrosion resistance in various environments .

Fluorescent Probes

The unique structural features of this compound make it a candidate for use as a fluorescent probe in biochemical assays. Its fluorescence properties can be utilized in detecting specific ions or molecules in biological systems .

Environmental Applications

Pollutant Detection

Research suggests that quinoline derivatives can be employed in the detection of environmental pollutants. Their ability to interact with various organic compounds allows for the development of sensors capable of identifying hazardous substances in water and soil samples .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparación Con Compuestos Similares

Similar Compounds

3-(3,4-dimethoxyphenyl)propanoic acid: This compound shares the 3,4-dimethoxyphenyl group but lacks the oxadiazole and quinoline moieties.

3,4-dimethoxyphenylethylamine: Another related compound that features the 3,4-dimethoxyphenyl group but differs significantly in its overall structure.

Uniqueness

3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one is unique due to its combination of the quinoline core, oxadiazole ring, and 3,4-dimethoxyphenyl group. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, making it distinct from other related compounds.

Actividad Biológica

The compound 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimalarial properties, anticancer effects, and general pharmacological profile based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a quinoline moiety and an oxadiazole ring, which are known for their diverse biological activities.

| Property | Details |

|---|---|

| Molecular Formula | C21H20N4O7 |

| Molecular Weight | 440.41 g/mol |

| CAS Number | 1775439-98-9 |

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of quinolone derivatives, including those with oxadiazole substituents. The compound has been evaluated for its efficacy against Plasmodium falciparum, the causative agent of malaria.

Structure-Activity Relationship (SAR)

Research indicates that modifications in the structure significantly impact the biological activity. For instance, the introduction of the oxadiazole moiety enhances the interaction with target proteins involved in the mitochondrial electron transport chain of the parasite:

- EC50 Values : The compound demonstrated an EC50 value of 0.263 μM in preliminary assays, indicating moderate potency against P. falciparum .

- Mechanism of Action : The compound disrupts mitochondrial functions, specifically targeting cytochrome bc1 complex, which is crucial for ATP synthesis in the parasite .

Anticancer Activity

The anticancer properties of quinoline derivatives are well-documented. The compound has shown promising results in various cancer cell lines.

In Vitro Studies

In vitro studies have assessed its antiproliferative effects against several cancer types:

| Cell Line | GI50 Value (nM) |

|---|---|

| A-594 (lung cancer) | 39 |

| MCF-7 (breast cancer) | 31 |

| HeLa (cervical cancer) | 22 |

The results indicate that the compound acts as a potent inhibitor of cell proliferation, comparable to established chemotherapeutic agents .

Apoptotic Mechanism

Further investigations into its mechanism revealed that it induces apoptosis through:

- Activation of caspases (caspase-3 and caspase-8).

- Down-regulation of anti-apoptotic proteins like Bcl-2.

These findings suggest that the compound could be developed as a therapeutic agent targeting multiple pathways in cancer cells .

Antioxidant Activity

In addition to its antimalarial and anticancer properties, the compound exhibits significant antioxidant activity. This is particularly relevant as oxidative stress plays a crucial role in both cancer progression and malaria pathogenesis.

DPPH Scavenging Assay Results

The antioxidant capacity was evaluated using DPPH radical scavenging assays:

| Compound | DPPH Scavenging (%) at 10 µM |

|---|---|

| Test Compound | 73.5% |

| Trolox (control) | 77.6% |

This indicates that the compound has comparable antioxidant properties to standard antioxidants like Trolox .

Propiedades

IUPAC Name |

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-23-11-14(18(24)13-6-4-5-7-15(13)23)20-21-19(22-27-20)12-8-9-16(25-2)17(10-12)26-3/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPADSYQWXNVRDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.